molecular formula C10H10O2 B2896411 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene CAS No. 41580-72-7

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B2896411
CAS No.: 41580-72-7
M. Wt: 162.188
InChI Key: BBWUXCBYJNMFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene, also known by its IUPAC name 1-methoxy-3-(2-propynyloxy)benzene, is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is characterized by the presence of a methoxy group and a prop-2-yn-1-yloxy group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 3-hydroxyanisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3-Hydroxyanisole+Propargyl BromideK2CO3,DMFThis compound\text{3-Hydroxyanisole} + \text{Propargyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Hydroxyanisole+Propargyl BromideK2​CO3​,DMF​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-yn-1-yloxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites. These metabolites can interact with cellular components, such as enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene and 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene . These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique positioning of the methoxy and prop-2-yn-1-yloxy groups in this compound contributes to its distinct chemical and biological properties.

Similar Compounds

Properties

IUPAC Name

1-methoxy-3-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h1,4-6,8H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUXCBYJNMFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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